3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline
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Overview
Description
3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline is an organic compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.14 g/mol . It is characterized by the presence of two chlorine atoms, a dimethylamino group, and an ethoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline typically involves the reaction of 3,5-dichloroaniline with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the dimethylamino and ethoxy groups, making it less versatile in chemical reactions.
4-(Dimethylamino)aniline: Lacks the chlorine atoms, resulting in different reactivity and applications.
2-(Dimethylamino)ethanol: Lacks the aniline ring, limiting its use in certain chemical syntheses.
Uniqueness
3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline is unique due to the presence of both chlorine atoms and the dimethylaminoethoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYOREIYECNQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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